molecular formula C18H12ClN5O2 B2463180 6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione CAS No. 866019-01-4

6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione

Cat. No. B2463180
CAS RN: 866019-01-4
M. Wt: 365.78
InChI Key: OFKKUSSIRPKFIR-UHFFFAOYSA-N
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Description

The compound “6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione” belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups . They are found in various naturally occurring metabolites and drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by a pyrimidine ring substituted with two carbonyl groups, an imino group, and phenyl groups .


Chemical Reactions Analysis

The chemical reactions of this compound could be similar to those of other pyrimidinediones. For example, pyrimidinediones can undergo substitution reactions at the C-4 and C-8 positions .

Future Directions

The future research directions could involve studying the biological activities of this compound, given that pyrimidinediones have been found to have various biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Mechanism of Action

Target of Action

It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which our compound belongs, have been studied for their interactions with various targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

It can be inferred from the targets of pyrido[2,3-d]pyrimidines that the compound likely interacts with its targets to inhibit their activity, thereby affecting the signaling pathways they are involved in .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, inhibition of tyrosine kinase can affect signal transduction pathways involved in cell growth and differentiation. Similarly, inhibition of dihydrofolate reductase can affect the synthesis of nucleotides, thereby affecting DNA replication .

Pharmacokinetics

One study mentions that the degree of lipophilicity of a compound, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the pathways it affects. For instance, if the compound inhibits tyrosine kinase, it could potentially slow down cell growth and differentiation. If it inhibits dihydrofolate reductase, it could potentially affect DNA replication .

properties

IUPAC Name

4-amino-6-(2-chlorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2/c19-12-9-5-4-8-11(12)16-21-13-14(17(25)23-16)22-18(26)24(15(13)20)10-6-2-1-3-7-10/h1-9H,20H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBWFWBNTWPRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=CC=C4Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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